molecular formula C19H18O5 B8756784 Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate

Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate

Cat. No. B8756784
M. Wt: 326.3 g/mol
InChI Key: XTQGEHBWLFMCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 2,4-dioxo-4-(2-phenylmethoxyphenyl)butanoate

InChI

InChI=1S/C19H18O5/c1-2-23-19(22)17(21)12-16(20)15-10-6-7-11-18(15)24-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

XTQGEHBWLFMCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-hydroxy-phenyl)-ethanone (5 g, 0.03672 mole) in DMF (75 mL) was added NaH (60% w/w dispersion in oil) (1.66 g, 0.0416 mole) and the resulting mixture was stirred at ambient temperature for 15 minutes. Benzyl bromide (7.23 g, 0.0422 mole) was then added and the mixture as stirred for an additional 4 hours. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 8.4 g (100%) of 1-(2-benzyloxy-phenyl)-ethanone. LCMS: 227.1 (M+1)+, 84.14%. To a mixture of THF (200 mL) and NaH (60% w/w dispersion in oil) (4.4 g, 0.11 mole) cooled to 0° C. was added diethyl oxalate (10.73 g, 0.07345 mole). The resulting mixture was heated to reflux for 15 minutes. After cooing to ambient temperature, 1-(2-benzyloxy-phenyl)-ethanone (8.3 g, 0.0376 mole) was added dropwise over a period of 45 minutes. The resulting mixture was heated to 55° C. for 30 minutes. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 8.7 g (71%) of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester. LCMS: 327.12 (M+1)+, 78.6%. A solution of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester (3.75 g, 0.01149 mole), acetic acid (20 mL) and hydrazine hydrate (0.632 g, 0.01264 mole) was heated to reflux for 3 hours. The reaction mixture was then poured into iced water basified with saturated aqueous NaHCO3 solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 3.703 g (100%) of 5-(2-benzyloxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. LCMS: 323.13 (M+1)+, 97.14%.
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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